molecular formula C8H14N2O4 B12675266 Piperazine fumarate CAS No. 4598-64-5

Piperazine fumarate

Cat. No.: B12675266
CAS No.: 4598-64-5
M. Wt: 202.21 g/mol
InChI Key: LCXSXBYYVYTYDY-WLHGVMLRSA-N
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Description

Piperazine fumarate is a compound that combines piperazine, a heterocyclic organic base, with fumaric acid, an unsaturated dicarboxylic acid. Piperazine is known for its symmetrical structure and two nitrogen atoms, which make it a versatile building block in medicinal chemistry. Fumaric acid, on the other hand, is commonly found in nature and is used in various industrial applications. Together, they form this compound, which has applications in pharmaceuticals, particularly as an anthelmintic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine fumarate can be synthesized through the reaction of piperazine with fumaric acid. The process typically involves dissolving piperazine in a suitable solvent, such as ethanol, and then adding fumaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The product is then filtered, washed, and dried to obtain the final compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Piperazine fumarate undergoes various chemical reactions, including:

    Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.

    Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.

    Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Piperazine-2,5-dione.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine compounds, depending on the substituent introduced.

Scientific Research Applications

Piperazine fumarate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems, particularly its role as an anthelmintic agent.

    Medicine: Used in the treatment of parasitic infections such as roundworm and pinworm. It is also explored for its potential in treating other medical conditions.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Piperazine fumarate exerts its effects primarily through its action as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors in parasites, causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm, allowing the host body to expel the parasite. The compound’s mechanism of action is crucial for its effectiveness as an anthelmintic agent .

Comparison with Similar Compounds

    Piperidine: Another nitrogen-containing heterocycle, but with a different ring structure.

    Morpholine: Similar to piperazine but contains an oxygen atom in the ring.

    Pyrrolidine: A five-membered nitrogen-containing ring, differing in size and properties.

Comparison: Piperazine fumarate is unique due to its symmetrical structure and the presence of two nitrogen atoms, which enhance its binding affinity and pharmacokinetic properties. Compared to piperidine and morpholine, piperazine offers better solubility and bioavailability. Its dual nitrogen atoms also allow for more versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

4598-64-5

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-but-2-enedioic acid;piperazine

InChI

InChI=1S/C4H10N2.C4H4O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LCXSXBYYVYTYDY-WLHGVMLRSA-N

Isomeric SMILES

C1CNCCN1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CNCCN1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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